molecular formula C41H50N8O6 B12584031 L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide CAS No. 220654-08-0

L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide

Katalognummer: B12584031
CAS-Nummer: 220654-08-0
Molekulargewicht: 750.9 g/mol
InChI-Schlüssel: BXNYGEFGZPUHOO-NRYNYGQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide is a complex peptide compound composed of multiple amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product. The use of advanced purification techniques like preparative HPLC is crucial to obtain the desired compound with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using specific coupling reagents and protecting groups during SPPS.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein-protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Wirkmechanismus

The mechanism of action of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valyl-L-phenylalanine: A simpler dipeptide with similar amino acid components.

    L-phenylalanyl-L-prolyl-L-glutamyl-DL-phenylalanyl-L-valyl-L-leucine: Another peptide with a different sequence but containing some of the same amino acids.

Uniqueness

L-Valyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-tryptophylglycinamide is unique due to its specific sequence and the presence of multiple aromatic and hydrophobic amino acids. This combination imparts distinct structural and functional properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

220654-08-0

Molekularformel

C41H50N8O6

Molekulargewicht

750.9 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C41H50N8O6/c1-25(2)36(43)40(54)47-31(20-26-12-5-3-6-13-26)38(52)48-33(21-27-14-7-4-8-15-27)41(55)49-19-11-18-34(49)39(53)46-32(37(51)45-24-35(42)50)22-28-23-44-30-17-10-9-16-29(28)30/h3-10,12-17,23,25,31-34,36,44H,11,18-22,24,43H2,1-2H3,(H2,42,50)(H,45,51)(H,46,53)(H,47,54)(H,48,52)/t31-,32-,33-,34-,36-/m0/s1

InChI-Schlüssel

BXNYGEFGZPUHOO-NRYNYGQJSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)N

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.